molecular formula C13H9N3O B7768099 2-pyridin-4-yl-1H-quinazolin-4-one

2-pyridin-4-yl-1H-quinazolin-4-one

Cat. No.: B7768099
M. Wt: 223.23 g/mol
InChI Key: QYVWMIMELRGQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridin-4-yl-1H-quinazolin-4-one (CAS 15495-00-8) is a chemical compound based on the quinazolinone scaffold, a structure recognized as a privileged scaffold in medicinal chemistry with a wide spectrum of biological activities . This specific derivative features a pyridin-4-yl substituent at the 2-position of the quinazolinone core. The quinazolinone structure is a heterocyclic system consisting of a fused benzene ring and a pyrimidine ring, and its derivatives are the subject of extensive research for developing new pharmaceuticals . Quinazolinone derivatives, including those with pyridyl substitutions, are investigated primarily for their potential in anticancer and anti-inflammatory research. These compounds have demonstrated promising potential in this domain by targeting critical cellular processes such as microtubule polymerization, inducing apoptosis, and inhibiting key signaling pathways like those involving EGFR and PI3K . Some quinazolinone-based molecules, such as Idelalisib, have already been developed as commercial drugs for hematological cancers, underscoring the scaffold's therapeutic validity . Furthermore, 2,3-disubstituted quinazolin-4(3H)-ones are reported to possess significant analgesic and anti-inflammatory activities, making them candidates for the development of new anti-inflammatory agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to determine the suitability of this product for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-4-yl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c17-13-10-3-1-2-4-11(10)15-12(16-13)9-5-7-14-8-6-9/h1-8H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVWMIMELRGQGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 2 Pyridin 4 Yl 1h Quinazolin 4 One Analogues

Elucidation of Key Pharmacophoric Features

The biological activity of 2-pyridin-4-yl-1H-quinazolin-4-one analogues is intricately linked to the spatial arrangement of atoms and the electronic properties of the molecule. SAR studies have been instrumental in identifying the crucial components of the pharmacophore, which is the ensemble of steric and electronic features necessary to ensure optimal interactions with a specific biological target.

Influence of Substituents on the Pyridine (B92270) Ring (e.g., Positional Isomerism)

The position of the nitrogen atom within the pyridine ring and the nature of any substituents can significantly modulate the biological activity of 2-aryl-quinazolinone derivatives. nih.gov The nitrogen atom's electron-withdrawing nature makes the attached carbon atoms more electrophilic, influencing how the molecule interacts with its biological target. nih.gov

Specifically for pyridine-containing heterocycles, modifications are often achieved through nucleophilic substitution, primarily at the C2 and C4 positions. nih.gov The strategic placement of substituents on the pyridine ring can enhance binding affinity and specificity through various interactions, including hydrogen bonding and π-π stacking. nih.gov

Impact of Substituents on the Quinazolinone Core (C-2, C-3, C-6, C-8 positions)

The quinazolinone core itself offers multiple positions for substitution, each contributing uniquely to the molecule's pharmacological profile. nih.govresearchgate.net

C-2 Position: The substituent at the C-2 position plays a critical role in defining the activity of quinazolinone derivatives. researchgate.net The steric bulk and electronic nature of the group at this position can significantly influence biological outcomes. For example, in a series of 2-aryl-substituted quinazolinones, the incorporation of a substituted phenyl or naphthyl ring at C-2 was explored to define optimal structural requirements for antiproliferative activity. nih.gov The presence of methyl or thiol groups at this position has also been noted as being essential for antimicrobial activities. nih.gov Furthermore, the nature of the substituent on the C-2 phenyl ring can dictate the regioselectivity of subsequent reactions, such as N- versus O-alkylation, with steric factors playing a key role. sioc-journal.cn

C-3 Position: Substitutions at the N-3 position are also crucial for modulating biological activity. researchgate.net The introduction of a substituted aromatic ring at this position is considered important for antimicrobial and anticancer activities. nih.govresearchgate.net For instance, an electron-donating group on a phenyl ring at the third position of the quinazolinone ring has been shown to result in better anticancer activity compared to an unsubstituted phenyl or one with an electron-withdrawing group. researchgate.net

C-6 and C-8 Positions: Modifications at the C-6 and C-8 positions of the quinazolinone ring have been shown to enhance antimicrobial activities, particularly with the introduction of halogen atoms. nih.gov In a study focused on developing new antiproliferative agents, a basic aminoalkyl side chain was positioned at C-8 to identify optimal structural requirements for biological activity. nih.gov It was found that a dimethylamino substitution at this position enhanced activity compared to a cyclopropylamino substitution. nih.gov However, increasing the length of this side chain from two to three carbons led to a decrease in antiproliferative activity. nih.gov

Role of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents, categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), have a profound impact on the biological activity of this compound analogues.

Generally, the presence of electron-withdrawing groups, such as halogens (e.g., chloro, bromo, fluoro) and nitro groups, on the aryl ring at the C-2 position tends to result in better to moderate antibacterial activity. nih.govnih.gov For instance, in a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, para-substitution of the phenyl moiety with various EWGs led to higher inhibitory activity against EGFR kinase compared to electron-donating groups like methyl and methoxy. nih.gov

Conversely, electron-donating groups can also enhance activity in certain contexts. Methoxy and methyl-substituted rings have been found to be more active in some antibacterial quinazolin-4(3H)-ones. nih.gov In another study, it was observed that the addition of an electron-donating group to a pyrimidine-based compound did not necessarily lead to better cytotoxicity, suggesting that the effect is highly dependent on the specific molecular scaffold and the biological target. scielo.br

The following table summarizes the general influence of substituent types on the activity of quinazolinone derivatives based on available research.

Substituent PositionElectron-Donating Groups (EDGs)Electron-Withdrawing Groups (EWGs)Key Findings
Pyridine Ring Can modulate basicity and hydrogen bonding potential.Can enhance electrophilicity and potential for covalent interactions.The electron-withdrawing nature of the nitrogen atom itself makes the pyridine ring an electron acceptor, influencing its reactivity. nih.gov
Quinazolinone C-2 Aryl Ring Methoxy and methyl groups have shown increased antibacterial activity in some series. nih.govHalogens (Cl, Br, F) and nitro groups are often associated with enhanced antibacterial and anticancer activity. nih.govnih.govEWGs at the para-position of a C-2 phenyl ring led to higher EGFR inhibitory activity. nih.gov
Quinazolinone N-3 Position An EDG on a phenyl ring at this position improved anticancer activity. researchgate.netAn EWG on a phenyl ring at this position showed lower anticancer activity compared to an EDG. researchgate.netThe electronic nature of the substituent at N-3 significantly impacts anticancer potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.org This approach is invaluable for predicting the activity of novel, untested compounds and for optimizing lead structures to enhance their therapeutic efficacy.

For derivatives of this compound, QSAR models can be developed by analyzing a dataset of analogues with known biological activities. These models utilize molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics.

A study on 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives, a structurally related class of compounds, successfully employed QSAR to predict their IC50 values against osteosarcoma. semanticscholar.orgresearchgate.netfigshare.com Both linear and non-linear models were developed, with the non-linear gene expression programming method demonstrating superior predictive performance. semanticscholar.orgfigshare.com Such models can guide the design of new derivatives by identifying the key descriptors that are most influential on activity. For instance, a QSAR model might reveal that a specific range of molecular weight or a particular electronic parameter is crucial for high potency.

Ligand-Based Drug Design Approaches for Novel this compound Derivatives

In the absence of a known 3D structure of the biological target, ligand-based drug design strategies become essential. nih.gov These methods leverage the information from a set of molecules known to bind to the target to develop a pharmacophore model or a 3D-QSAR model. nih.gov

A pharmacophore model for this compound analogues would define the essential structural features and their spatial arrangement required for biological activity. This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds but similar pharmacophoric features.

For example, a pharmacophore model for a series of kinase inhibitors might highlight the importance of a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic region in specific relative orientations. Inspired by the structural features of FDA-approved drugs, researchers have designed novel compounds by mimicking the necessary chemical and geometrical features to target specific enzymes. nih.gov This approach allows for the rational design of novel this compound derivatives with a higher probability of exhibiting the desired biological activity.

Mechanistic Investigations of Biological Activities of 2 Pyridin 4 Yl 1h Quinazolin 4 One Derivatives

Anti-Microbial Mechanisms

In addition to their anti-cancer properties, quinazolinone derivatives have shown significant promise as anti-microbial agents, offering novel mechanisms to combat drug-resistant bacteria. researchgate.netbiomedpharmajournal.org

The emergence of bacterial resistance to beta-lactam antibiotics, often through the expression of low-affinity penicillin-binding proteins (PBPs) like PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new antibacterial agents. mdpi.commdpi.com PBPs are essential enzymes for the synthesis of the bacterial cell wall. mdpi.com

Derivatives of 4(3H)-quinazolinone have been identified as a novel class of non-beta-lactam PBP inhibitors. acs.org These compounds are not susceptible to beta-lactamase enzymes, a common resistance mechanism. mdpi.com Intriguingly, research has shown that some quinazolinone derivatives bind to an allosteric site on PBP2a. acs.orgmdpi.com This allosteric interaction is thought to induce a conformational change that makes the active site more accessible to other antibacterial drugs, potentially re-sensitizing resistant strains. mdpi.com For example, the 4-pyridyl derivative 9c showed potent antibacterial activity against Gram-positive bacteria, and further modified compounds displayed rapid bactericidal effects against MRSA. mdpi.com

Compound ClassTargetMechanismSignificanceReference
4(3H)-Quinazolinones PBP2a in MRSAAllosteric site bindingOvercomes beta-lactam resistance acs.orgmdpi.com
Quinazolone Pyridiniums PBP2a in MRSAAllosteric modulationPotent anti-MRSA activity mdpi.com
Arylalkylidene rhodanines Various PBPsNoncompetitive inhibitionBroad-spectrum activity nih.govnih.gov

Targeting Alarmone Synthetases (e.g., RelA/SpoT homolog proteins)

While direct inhibition of alarmone synthetases like RelA/SpoT by 2-pyridin-4-yl-1H-quinazolin-4-one itself is not extensively documented in the provided results, the broader class of quinazolinone derivatives has been investigated for its effects on processes regulated by these enzymes. Alarmone synthetases are crucial for bacterial survival under stress conditions, producing the signaling molecules (p)ppGpp. These molecules regulate a wide range of cellular processes, including gene expression and antibiotic tolerance.

A diterpene analog, 4-(4,7-Dimethyl-1,2,3,4-tetrahydronaphthalene-1-yl)pentanoic acid (DMNP), has been shown to suppress persistence and eradicate biofilms of Mycobacterium smegmatis by inhibiting Rel (p)ppGpp synthetases. nih.gov This highlights the potential of targeting these enzymes to combat bacterial persistence. Although not a direct derivative of this compound, this finding suggests that the broader chemical space around quinazolinone-like structures could yield potent inhibitors of alarmone synthetases.

Anti-Inflammatory Mechanisms

Modulation of Prostaglandin E2 (PGE2) Levels

Prostaglandin E2 (PGE2) is a key mediator of inflammation. nih.gov The cyclooxygenase-2 (COX-2) enzyme is responsible for the production of prostaglandins, including PGE2, at sites of inflammation. nih.gov Myeloid COX-2-derived PGE2, acting through the E-type prostanoid receptor 4 (EP4), has been shown to promote the resolution of inflammation in acute kidney injury by inducing the transcription factor MafB in macrophages, which in turn upregulates anti-inflammatory genes and suppresses pro-inflammatory ones. nih.gov

While the direct effect of this compound on PGE2 levels is not explicitly detailed, the known anti-inflammatory properties of quinazolinone derivatives are often linked to their ability to inhibit the enzymes involved in the synthesis of pro-inflammatory mediators.

Inhibition of Cyclooxygenase and Lipoxygenase Pathways

The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. nih.gov Some quinazolinone derivatives have been specifically designed and synthesized as selective COX-2 inhibitors. nih.gov This selectivity is desirable as COX-1 is involved in maintaining the normal lining of the stomach, and its inhibition can lead to gastrointestinal side effects. nih.gov

Certain quinazolinone-7-carboxamide derivatives have been identified as inhibitors of both soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP). acs.org FLAP is involved in the biosynthesis of leukotrienes, which are also potent inflammatory mediators. acs.org The ability of these compounds to inhibit both pathways suggests a dual anti-inflammatory mechanism. For example, compound 34 from a study on quinazolinone-7-carboxamides demonstrated inhibition of FLAP-mediated leukotriene biosynthesis with an IC50 value of 2.91 μM. acs.org

The following table presents data on the COX-2 inhibitory activity of selected quinazolinone derivatives:

CompoundCOX-2 Inhibition (IC50)Reference
4bSimilar to celecoxib nih.gov
7cSimilar to celecoxib nih.gov
13bSimilar to celecoxib nih.gov

Other Molecular Targets and Signaling Pathways

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). rsc.orgnih.gov Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels, making it a key target for the treatment of type 2 diabetes mellitus. rsc.orgnih.govwikipedia.org

Several quinazolinone derivatives have been identified as potent and selective DPP-4 inhibitors. nih.govresearchgate.net For instance, a series of spiro cyclohexane-1,2'-quinazoline derivatives showed significantly higher activity than the reference drug linagliptin. nih.gov The quinoxaline (B1680401) scaffold, which is a bioisostere of the quinazoline (B50416) ring found in the DPP-4 inhibitor linagliptin, has also been explored for developing new DPP-4 inhibitors. rsc.org

The table below shows the DPP-4 inhibitory activity of some quinazolinone compounds:

CompoundDPP-4 Inhibition (IC50)Reference
Spiro cyclohexane-1,2'-quinazoline derivatives (general)0.0005-0.0089 nM nih.gov
Linagliptin (reference)0.77 nM nih.gov
Sitagliptin (reference)0.06 µM researchgate.net

5-HT7 Receptor Antagonism

The 5-HT7 receptor, a subtype of the serotonin (B10506) receptor family, is implicated in various physiological processes, including mood regulation, circadian rhythms, and learning and memory. Antagonists of the 5-HT7 receptor have shown promise as potential antidepressants and cognitive enhancers.

The quinazolinone framework has been utilized in the design of novel 5-HT7 receptor antagonists. While specific data on this compound is limited, studies on related derivatives provide a strong rationale for its investigation. For instance, analogs of SB-269970, a known 5-HT7 receptor antagonist, have been synthesized and evaluated. These structural analogs, which include variations in the heterocyclic core, have demonstrated significant antagonist potencies. researchgate.net

Further research into a library of quinazolinone derivatives revealed that specific substitutions on the aromatic rings are crucial for high binding affinity to the 5-HT7 receptor. nih.gov This highlights the tunability of the quinazolinone scaffold for achieving potent and selective 5-HT7 receptor antagonism.

Table 2: 5-HT7 Receptor Antagonist Potencies of SB-269970 Analogs

Compound SeriesAntagonist Potency (pKB)Receptor Specificity
FP3 Series7.8 - 8.8Appeared to be more specific for the 5-HT7 receptor. researchgate.net
FPMP Series7.8 - 8.8Not specified. researchgate.net

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of specific PDE isozymes is a validated therapeutic strategy for a range of conditions, including inflammatory diseases, cardiovascular disorders, and neurological conditions.

The quinazolinone scaffold has been investigated for its potential to inhibit various PDE isozymes. Research has shown that derivatives of 2-substituted-3-phenyl-quinazolin-4(3H)-one can act as phosphodiesterase inhibitors. nih.gov Notably, certain compounds from this series exhibited significant inhibitory effects, with some showing selectivity for specific PDE subtypes like PDE7A and PDE4. nih.gov One particular derivative demonstrated the ability to cross the blood-brain barrier and ameliorate cognitive deficits in a preclinical model. nih.gov

Furthermore, a study focused on 2-pyridyl- and 2-imidazolylquinazolines as cyclic GMP phosphodiesterase (cGMP-PDE, specifically PDE5) inhibitors. researchgate.net This is particularly relevant as it directly involves a pyridine (B92270) substituent at the 2-position of the quinazoline ring. The study found that 2-(3-pyridyl)quinazoline derivatives exhibited more than 1000-fold selectivity for PDE5 over other PDE isozymes. researchgate.net This strong evidence suggests that the this compound core is a highly promising scaffold for the development of potent and selective PDE inhibitors.

Table 3: Phosphodiesterase Inhibitory Activity of Quinazoline Derivatives

Compound ClassTarget PDEKey Findings
2-Substituted-3-phenyl-quinazolin-4(3H)-onesPDE7A, PDE4Some derivatives showed significant and selective inhibitory activity. nih.gov
2-(3-Pyridyl)quinazoline derivativesPDE5Exhibited over 1000-fold selectivity for PDE5 over other isozymes. researchgate.net

Preclinical Pharmacological Evaluation of 2 Pyridin 4 Yl 1h Quinazolin 4 One and Its Analogues

In Vitro Cytotoxicity Assessments against Cancer Cell Lines

The anticancer potential of quinazolin-4-one derivatives has been a significant area of investigation, with many analogues demonstrating the ability to inhibit the proliferation of a wide array of cancer cells. nih.gov

Quinazolin-4(3H)-one and its analogues are noted for their broad-spectrum cytotoxic activities against various human cancer cell lines. nih.gov Research has shown that this class of compounds can effectively inhibit cancer cell growth, with some derivatives exhibiting sub-micromolar potency. nih.gov The mechanism of action for some of these cytotoxic analogues is attributed to the inhibition of tubulin polymerization, a critical process in cell division. nih.gov The versatility of the quinazolinone core allows for substitutions at multiple positions, leading to a wide diversity of compounds with significant antiproliferative properties. nih.govmdpi.com For instance, libraries of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have been synthesized and screened across large panels of cancer cells, confirming their status as broad-spectrum cytotoxic agents. nih.gov

The cytotoxic effects of 2-pyridin-4-yl-1H-quinazolin-4-one analogues have been quantified against a variety of specific human cancer cell lines.

MCF-7 (Breast Cancer): Analogues of quinazolin-4(3H)-one have demonstrated potent cytotoxicity against MCF-7 cells. nih.govnih.gov In one study, a series of quinazolin-4(3H)-one hydrazides showed high inhibitory activity, with some compounds having IC₅₀ values as low as 0.20 µM. nih.gov Another study noted that simple 2-phenyl quinazolinone analogues also displayed good activity against this cell line, with GI₅₀ values in the low micromolar range (1.3 µM). nih.gov

A2780 (Ovarian Cancer): This cell line has also shown sensitivity to quinazolinone derivatives. A series of quinazolin-4(3H)-one hydrazides exhibited potent cytotoxicity with IC₅₀ values ranging from 0.14 to 0.84 µM. nih.gov Furthermore, a 2-(naphthalen-1-yl) substituted analogue was found to have an activity of less than 50 nM against A2780 cells. nih.gov

HT-29 (Colon Cancer): Quinazolinone derivatives have been evaluated against the HT-29 colon cancer cell line. nih.govmdpi.com A 2-(naphthalen-1-yl) analogue showed significant potency with a GI₅₀ value of less than 50 nM. nih.gov

HeLa (Cervical Cancer): While the cytotoxic effects of various heterocyclic compounds have been tested on HeLa cells, specific data for this compound or its direct analogues were not prominently available in the reviewed literature. d-nb.info

MDA-MB-231 (Breast Cancer): Data on the activity of this compound analogues against this specific cell line is limited in the available literature.

K562 (Leukemia): Information regarding the cytotoxic evaluation of this compound and its close analogues against the K562 cell line was not found in the reviewed sources.

A549 (Lung Cancer): Certain quinazoline-4-one derivatives have been assessed for activity against the A549 lung cancer cell line. mdpi.com

SKOV3 (Ovarian Cancer): Specific cytotoxic data for this compound or its analogues against the SKOV3 cell line is not detailed in the surveyed research.

U87 & SJ-G2 (Glioblastoma): Glioblastoma cell lines have been included in broad panel screenings of quinazolinone compounds. Specifically, the U87 and SJ-G2 cell lines were tested against a series of 2,3-dihydroquinazolin-4(1H)-ones. nih.gov A potent analogue, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one, exhibited activity below 50 nM against the U87 cell line. nih.gov

Table 1: In Vitro Cytotoxicity of Quinazolin-4-one Analogues against Human Cancer Cell Lines This table compiles data for various analogues within the quinazolin-4-one class, not for a single compound.

Cell LineCancer TypeCompound TypeMeasured Activity (IC₅₀/GI₅₀)Reference
MCF-7BreastQuinazolin-4(3H)-one hydrazide0.20 µM nih.gov
MCF-7Breast2-phenyl-2,3-dihydroquinazolin-4(1H)-one1.3 µM nih.gov
A2780OvarianQuinazolin-4(3H)-one hydrazide0.14 - 0.84 µM nih.gov
A2780Ovarian2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one< 50 nM nih.gov
HT-29Colon2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one< 50 nM nih.gov
U87Glioblastoma2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one< 50 nM nih.gov

In Vitro Antimicrobial Susceptibility Testing

The quinazoline (B50416) and quinazolinone frameworks are recognized for their potential as antimicrobial agents, with research demonstrating activity against a variety of bacterial and fungal pathogens. nih.govacs.org

Staphylococcus aureus and MRSA: Quinazolinone derivatives have shown activity against Staphylococcus aureus. nih.govacs.org Fused quinazoline molecules, such as imidazo/benzimidazo[1,2-c]quinazolines, have exhibited promising minimum inhibitory concentration (MIC) values against S. aureus. acs.org

Escherichia coli: The antibacterial effects of quinazolinone hybrids have been evaluated against Gram-negative bacteria, including E. coli. acs.org Certain imidazo/benzimidazo[1,2-c]quinazoline derivatives showed significant MIC values (4–8 μg/mL) against this bacterium. acs.org

Mycobacterium tuberculosis: The antimycobacterial potential of quinazoline derivatives is an area of active research. researchgate.net N², N⁴-disubstituted quinazoline-2,4-diamines have revealed significant antimycobacterial activity, with MIC values against Mycobacterium smegmatis ranging from 1 to 64 µg/mL. researchgate.net

The antifungal properties of quinazolinone-based compounds have been documented against several fungal species. nih.gov In tests against the opportunistic fungus Candida albicans, various quinazolinone derivatives have been evaluated for their inhibitory effects. nih.gov For example, certain quinazoline-2,4-dione derivatives showed sensitivity against C. albicans. Fused quinazoline systems like indolo[1,2-c]quinazoline have also been reported to possess good antifungal activity with MIC values between 2.5–20 μg/mL against pathogenic fungi. acs.org

Table 2: In Vitro Antimicrobial Activity of Quinazolinone Analogues This table compiles data for various analogues within the quinazolinone class.

OrganismTypeCompound ClassMeasured Activity (MIC)Reference
Staphylococcus aureusGram-positive BacteriaImidazo/benzimidazo[1,2-c]quinazoline< 1.0 - 8 µg/mL acs.org
Escherichia coliGram-negative BacteriaImidazo/benzimidazo[1,2-c]quinazoline4 - 8 µg/mL acs.org
Mycobacterium smegmatisMycobacteriaN², N⁴-disubstituted quinazoline-2,4-diamine1 - 64 µg/mL researchgate.net
Pathogenic FungiFungiIndolo[1,2-c]quinazoline2.5 - 20 µg/mL acs.org

Enzyme Inhibition Assays (e.g., for Kinases, DPP-4)

The quinazoline core is a well-established scaffold for designing potent enzyme inhibitors, particularly targeting kinases and dipeptidyl peptidase-4 (DPP-4), which are implicated in cancer and type 2 diabetes, respectively.

Kinase Inhibition

Quinazolin-4(3H)-one derivatives have been extensively investigated as inhibitors of various protein kinases involved in cancer cell proliferation and signaling. nih.govmdpi.com A series of these derivatives exhibited potent, dose-dependent inhibitory activity against several kinases. nih.gov Notably, compounds designated 2i and 3i showed strong inhibition of cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR). nih.gov Their activity against CDK2 was comparable to the established inhibitor imatinib. nih.gov

Furthermore, hybrid molecules incorporating both quinazolin-4-one and 3-cyanopyridin-2-one structures have been developed as dual inhibitors of EGFR and BRAFV600E, another key kinase in cancer pathways. nih.gov Compounds 18 and 19 from this series displayed significant inhibitory action against both enzymes. nih.gov The versatility of the quinazolinone scaffold is also demonstrated in S-alkylated derivatives designed as dual inhibitors of EGFR and vascular endothelial growth factor receptor-2 (VEGFR-2). rsc.org

Table 3: Kinase Inhibitory Activity of Quinazolinone Analogues

Compound/Analogue Target Kinase IC50 (µM) Reference
2i CDK2 0.173 ± 0.012 nih.gov
HER2 0.211 ± 0.011 nih.gov
EGFR 0.245 ± 0.021 nih.gov
3i CDK2 0.177 ± 0.032 nih.gov
HER2 0.224 ± 0.025 nih.gov
EGFR 0.278 ± 0.018 nih.gov
18 EGFR 0.14 nih.gov
BRAFV600E 0.71 nih.gov
19 EGFR 0.16 nih.gov

DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a key therapeutic target for managing type 2 diabetes, and its inhibition prevents the breakdown of incretin (B1656795) hormones. rsc.orgresearchgate.net The quinazoline structure is a core component of linagliptin, an approved DPP-4 inhibitor, making its analogues attractive for developing new anti-diabetic agents. rsc.orgnih.gov

Research has led to the synthesis of several quinazolinone-based compounds with potent DPP-4 inhibitory activity. researchgate.net A study on spiro cyclohexane-1,2'-quinazoline derivatives reported compounds that were 102-103 times more active than linagliptin, with IC50 values in the sub-nanomolar range. nih.gov This highlights the significant potential of this chemical class for developing highly effective DPP-4 inhibitors. nih.gov

Table 4: DPP-4 Inhibitory Activity of Quinazoline Analogues

Compound Series IC50 Range (nM) Reference Drug (IC50) Reference
Spiro cyclohexane-1,2'-quinazoline derivatives 0.0005 - 0.0089 Linagliptin (0.77 nM) nih.gov

Computational Chemistry and Molecular Modeling in 2 Pyridin 4 Yl 1h Quinazolin 4 One Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of 2-pyridinyl-1H-quinazolin-4-one analogs, docking simulations are instrumental in elucidating their interactions with various biological targets.

Molecular docking simulations are employed to predict the binding poses and estimate the binding affinities of quinazolinone derivatives within the active sites of target proteins. For instance, studies on quinazolinone-based inhibitors targeting enzymes like phosphoinositide 3-kinase δ (PI3Kδ) and matrix metalloproteinase-13 (MMP-13) have successfully utilized these methods. The binding affinity is often expressed as a docking score or binding energy, with lower values typically indicating a more favorable interaction. These predictions help in prioritizing compounds for synthesis and biological evaluation. nih.govscispace.com

In a study of quinazolinone derivatives as MMP-13 inhibitors, the binding modes of these compounds were analyzed, revealing key interactions that contribute to their inhibitory activity. nih.gov Similarly, research on PI3Kδ inhibitors with a quinazolinone core has used molecular docking to understand how these molecules fit into the enzyme's binding pocket. scispace.comrsc.org

A crucial outcome of molecular docking is the identification of key amino acid residues within the target's binding site that are critical for ligand recognition and binding. These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, in the case of quinazolinone derivatives targeting PI3Kδ, molecular docking revealed important hydrogen bond interactions with residues such as Glu826, Val828, and Asp911. scispace.comrsc.org Electrostatic interactions with residues like Ser831, Asp832, and Asn836 were also found to be significant for the stability of the inhibitor-protein complex. scispace.comrsc.org

For quinazolinone-based MMP-13 inhibitors, key interactions were observed with residues like Ala238, Thr245, and Thr247 through hydrogen bonding and electrostatic interactions. nih.gov The presence or absence of these interactions can explain the differences in biological activity among a series of related compounds.

Table 1: Examples of Predicted Interacting Residues for Quinazolinone Analogs in Different Targets

Target Protein Interacting Amino Acid Residues Type of Interaction Reference
PI3Kδ Glu826, Val828, Asp911 Hydrogen Bonding scispace.comrsc.org
PI3Kδ Ser831, Asp832, Asn836 Electrostatic Interactions scispace.comrsc.org
MMP-13 Ala238, Thr245, Thr247 Hydrogen Bonding, Electrostatic nih.gov
MMP-13 Met253, Asn215, Lys140 Electrostatic Interactions nih.gov
CDK2 Leu83, Glu12, Gln131, Asn132 Hydrogen Bonding nih.gov
EGFR Met793, Thr790 Hydrogen Bonding nih.gov
HER2 Met801, Leu800 Hydrogen Bonding nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational stability and binding dynamics of a ligand-protein complex over time. These simulations can validate the binding poses obtained from molecular docking and offer deeper insights into the stability of the interactions.

In studies of quinazolinone derivatives, MD simulations have been used to assess the stability of the ligand within the binding pocket of its target. For example, 10-nanosecond MD simulations were performed on novel PI3Kδ inhibitors, which confirmed that the designed compounds maintained stable conformations and strong hydrogen bond interactions with key residues like Ser831 and Asp832. scispace.comrsc.org The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. Lower and stable RMSD values suggest a stable binding complex.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. In silico ADME predictions for quinazolinone analogs help to identify candidates with favorable pharmacokinetic profiles and flag potential liabilities.

Various computational models are used to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. For instance, studies on novel quinazolinone derivatives have utilized computational tools to predict their ADME properties, indicating their potential as drug-like candidates. nih.govnih.gov These predictions are crucial for optimizing the lead compounds to enhance their drug-like characteristics.

Table 2: Representative In Silico Predicted ADME Properties for Quinazolinone Analogs

ADME Property Predicted Outcome Significance in Drug Discovery Reference
Oral Bioavailability Good Indicates potential for oral administration. nih.govnih.gov
Blood-Brain Barrier (BBB) Penetration Variable Important for CNS-targeting drugs. nih.gov
Human Intestinal Absorption High Suggests good absorption from the gut. nih.govnih.gov
Cytochrome P450 (CYP) Inhibition Low Desirable to avoid drug-drug interactions. nih.gov
hERG Inhibition Low Reduces the risk of cardiotoxicity. nih.gov

Virtual Screening Methodologies for the Discovery of Novel Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach has been instrumental in the discovery of novel quinazolinone-based inhibitors.

By using the quinazolinone scaffold as a starting point, virtual screening can identify new derivatives with potentially improved activity or selectivity. The process often involves docking large compound databases into the active site of a target protein and ranking the molecules based on their predicted binding affinity. This allows for the efficient exploration of chemical space and the identification of promising new lead compounds for further development. For instance, the design of novel PI3Kδ inhibitors with higher predicted activity was guided by computational insights, leading to the introduction of different heterocyclic moieties to the quinazolinone core. scispace.comrsc.org

Advanced Research Avenues and Translational Perspectives for 2 Pyridin 4 Yl 1h Quinazolin 4 One

Design and Synthesis of Multi-Targeted 2-pyridin-4-yl-1H-quinazolin-4-one Agents

The development of drug resistance and the complex nature of diseases like cancer have underscored the limitations of single-target drugs. This has propelled the design of multi-targeted agents that can modulate multiple signaling pathways simultaneously. The this compound scaffold is well-suited for this approach due to its synthetic tractability and its ability to interact with various biological targets.

Molecular Hybridization and Synthesis:

A key strategy in the design of multi-targeted agents is molecular hybridization, which involves combining two or more pharmacophores to create a single molecule with enhanced or synergistic activity. rsc.org Researchers have successfully synthesized a variety of hybrid compounds incorporating the this compound core. For instance, new series of quinazoline (B50416) derivatives bearing a 1,2,3-triazole moiety have been designed and synthesized as targeted anticancer agents. nih.gov These hybrids aim to leverage the nitrogen-containing heterocyclic moiety of the quinazolinone for hydrogen bond formation with the backbone of kinases like MET kinase. nih.gov

The synthesis of these multi-targeted agents often involves multi-step reaction sequences. A general approach starts with the appropriate anthranilic acid derivative, which is cyclized to form the quinazolinone ring. Subsequent modifications at the N-3 position or on the pyridine (B92270) ring allow for the introduction of other pharmacophoric units. For example, a new route for the synthesis of 3-(pyridin-2-yl)quinazoline-2,4(1H,3H)-diones has been developed through the annulation of anthranilic esters with N-pyridyl ureas, a process that avoids the use of metal catalysts and provides moderate to good yields. nih.gov

Structure-Activity Relationship (SAR) Studies:

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these multi-targeted agents. Research has shown that substitutions at various positions of the quinazolinone and pyridine rings significantly influence their biological activity. For example, in a series of quinazolin-4-one/3-cyanopyridin-2-one hybrids designed as dual EGFR and BRAFV600E inhibitors, the substituent at the N-3 position of the quinazoline moiety was found to be critical for antiproliferative activity, with an allyl group showing a pronounced effect. nih.gov Furthermore, the substitution pattern on the phenyl group of the pyridine-2-one moiety also played a key role. nih.gov

In another study focusing on quinazolin-4(3H)-one based multiple tyrosine kinase inhibitors, it was observed that quinazolin-4(3H)-one hydrazides exhibited higher inhibitory activity against MCF7 cancer cell lines compared to their ester counterparts. nih.gov Specifically, certain derivatives showed potent inhibitory activity against CDK2, HER2, and EGFR tyrosine kinases. nih.gov These SAR insights are invaluable for the rational design of more effective multi-targeted this compound-based therapeutics.

Exploration of Novel Therapeutic Applications Beyond Established Activities

While the primary focus of research on this compound and its derivatives has been on their anticancer properties, the versatile nature of the quinazolinone scaffold has led to the exploration of its potential in other therapeutic areas.

Antimicrobial Activity:

The emergence of drug-resistant microbial strains has created an urgent need for new antimicrobial agents. Quinazolinone derivatives have shown promise in this regard. nih.gov They are known to possess antibacterial activities, particularly against Gram-positive bacteria, and antifungal properties, believed to be mediated through interactions with the cell wall and DNA structures. nih.gov SAR studies have indicated that substitutions at the 2 and 3 positions of the quinazolinone ring, the presence of a halogen at the 6 and 8 positions, and an amine or substituted amine at the 4th position can enhance antimicrobial activity. nih.gov

Anticonvulsant and Anti-inflammatory Properties:

The quinazolinone scaffold has also been investigated for its potential in treating neurological disorders and inflammation. nih.govnih.gov Certain derivatives have exhibited anticonvulsant activity in preclinical models. nih.gov Additionally, some quinazolinone derivatives have been evaluated as multi-target anti-inflammatory agents. nih.gov

Other Emerging Applications:

The therapeutic potential of quinazolinones extends to other areas as well. For instance, some derivatives have been investigated as glucokinase activators for the potential treatment of diabetes. researchgate.net Others have been explored for their activity against neglected tropical diseases like leishmaniasis. nih.gov The ability of some quinazoline derivatives to cross the blood-brain barrier also makes them interesting candidates for targeting central nervous system disorders. ontosight.ai A notable example is the investigation of certain 2,6-disubstituted (3H)-quinazolin-4-ones as negative allosteric modulators of the mGlu7 receptor, showing antipsychotic-like properties in animal models. nih.gov

Challenges and Future Directions in the Development of this compound-based Therapeutics

Despite the promising preclinical data, the translation of this compound-based compounds into clinical therapeutics faces several challenges.

Overcoming Drug Resistance:

A major hurdle in cancer therapy is the development of drug resistance. nih.gov While multi-targeted agents are designed to mitigate this, resistance can still emerge through various mechanisms. Future research will need to focus on understanding these resistance mechanisms and developing strategies to overcome them, such as designing next-generation inhibitors or using combination therapies.

Improving Pharmacokinetic Properties and Reducing Toxicity:

For a drug to be effective, it must have favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and an acceptable safety profile. A significant challenge in drug development is minimizing the off-target effects and toxicity of highly active compounds. mdpi.com Low water solubility can also be a major obstacle, hindering formulation and clinical application. Future directions will involve the use of advanced drug delivery systems, such as nanoparticles, to improve the solubility, bioavailability, and tumor-targeting of these compounds, thereby enhancing their therapeutic index. mdpi.com

Clinical Translation and Future Outlook:

The journey from a promising lead compound to an approved drug is long, complex, and expensive. Rigorous preclinical and clinical trials are required to establish the safety and efficacy of any new therapeutic agent. A key future direction will be the identification of predictive biomarkers to select patient populations most likely to respond to these targeted therapies.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 2-pyridin-4-yl-1H-quinazolin-4-one, and how can reaction conditions be optimized?

  • Methodology :

  • Route 1 : React pyridine-4-carbaldehyde with methyl thioacetate to form intermediates like 4-(pyridin-4-yl)-1,3-dihydro-3-thioquinazolin-2-one, followed by hydrogenation with 2,3-diazetidinone .
  • Route 2 : Use anthranilic acid and substituted amines in a retrosynthetic approach. For example, coupling anthranilic acid with pyridinyl derivatives under acetic anhydride or benzoyl chloride conditions .
  • Optimization : Adjust stoichiometry (e.g., 1.2 equiv. of benzylating agents), use CsF as a base in acetonitrile at room temperature, and monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Structural Confirmation : Employ 1H^1H-NMR and 13C^{13}C-NMR to verify aromatic protons and carbonyl groups. FTIR can confirm C=O stretches (~1650–1700 cm1^{-1}) .
  • Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) for absolute configuration determination. SHELXL refines high-resolution data with twin-law corrections .

Q. What safety protocols are essential for handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust .
  • Storage : Store at –20°C in airtight containers for long-term stability. Short-term storage at –4°C is acceptable .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can SHELXL improve the refinement of this compound’s crystal structure, particularly with twinned data?

  • Methodology :

  • Twin Refinement : Input HKLF 5 format data into SHELXL, define twin laws (e.g., twofold rotation), and refine using BASF and TWIN commands. Monitor R-factor convergence (<5%) .
  • High-Resolution Data : Use anisotropic displacement parameters (ADPs) for non-H atoms. Apply restraints to unstable moieties (e.g., pyridinyl groups) .

Q. How to design derivatives for structure-activity relationship (SAR) studies targeting kinase inhibition?

  • Methodology :

  • Substituent Introduction : Modify the quinazolinone core at positions 2 and 4. Examples include:
  • Position 2 : Replace pyridinyl with pyrrolidinyl or piperazinyl groups to alter hydrophobicity .
  • Position 4 : Introduce chloro or fluoro substituents to enhance binding affinity .
  • Biological Testing : Screen derivatives against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Compare IC50_{50} values with parent compound .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC50_{50} values across studies)?

  • Methodology :

  • Orthogonal Assays : Validate activity using both enzymatic (e.g., ADP-Glo™ kinase assays) and cell-based (e.g., MTT proliferation) methods .
  • Control Experiments : Test compounds under identical conditions (pH, temperature, solvent). Rule out off-target effects via siRNA knockdown of suspected kinases .
  • Structural Analysis : Compare X-ray structures of ligand-target complexes to identify binding mode discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.